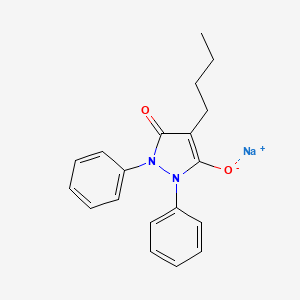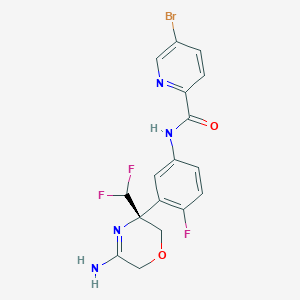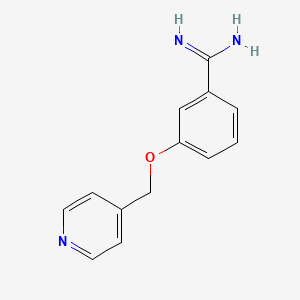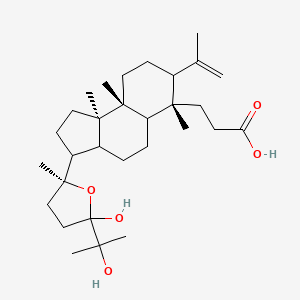
20S,24-Epoxy-24,25-dihydroxy-3,4-secodammar-4(28)-en-3-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aglinin A is an organic compound with the chemical formula C30H50O5 and a molecular weight of 490.71 g/mol . It is a naturally occurring triterpenoid primarily found in the leaves of Aglaia perviridis . Aglinin A is known for its potent bioactivities, including antioxidant, anti-inflammatory, antidiabetic, antitumor, and antibacterial properties .
Méthodes De Préparation
The preparation of Aglinin A involves complex processes, typically including natural product extraction, separation, purification, and chemical synthesis . The compound is extracted from plant sources, particularly from the family Meliaceae . The synthetic route often involves the resolution of its epimers through an acetonide reaction, followed by the analysis of their absolute configurations using 13C NMR .
Analyse Des Réactions Chimiques
Aglinin A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the triterpenoid structure .
Applications De Recherche Scientifique
Aglinin A has a wide range of scientific research applications due to its diverse bioactivities . In chemistry, it is studied for its potential as an antioxidant and anti-inflammatory agent . In biology and medicine, Aglinin A has shown promise in the treatment of diabetes, cancer, and bacterial infections . Its ability to inhibit oxidative stress and inflammatory responses makes it a valuable compound for therapeutic research . Additionally, Aglinin A is used in the food industry as a natural additive due to its antioxidant properties .
Mécanisme D'action
The mechanism of action of Aglinin A involves its interaction with various molecular targets and pathways . It exerts its effects by inhibiting oxidative stress and inflammatory responses, thereby protecting cells from damage . The compound’s antidiabetic activity is attributed to its ability to modulate glucose metabolism and insulin sensitivity . Its antitumor effects are linked to the induction of apoptosis and inhibition of cell proliferation in cancer cells . Aglinin A also exhibits antibacterial activity by disrupting bacterial cell membranes and inhibiting bacterial growth .
Comparaison Avec Des Composés Similaires
Aglinin A is unique among triterpenoids due to its specific structure and bioactivities . Similar compounds include other dammarane-type triterpenoids, such as ginsenosides and aglaiastatin . While these compounds share some bioactivities, Aglinin A stands out for its potent antioxidant and anti-inflammatory properties . Additionally, its ability to target multiple pathways and exhibit diverse bioactivities makes it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C30H50O5 |
|---|---|
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
3-[(6S,9aR,9bR)-3-[(2S)-5-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C30H50O5/c1-19(2)20-11-16-28(7)23(26(20,5)14-13-24(31)32)10-9-21-22(12-15-27(21,28)6)29(8)17-18-30(34,35-29)25(3,4)33/h20-23,33-34H,1,9-18H2,2-8H3,(H,31,32)/t20?,21?,22?,23?,26-,27+,28+,29-,30?/m0/s1 |
Clé InChI |
UTPZDJKEZVYWGA-QKRFBTBJSA-N |
SMILES isomérique |
CC(=C)C1CC[C@@]2(C([C@@]1(C)CCC(=O)O)CCC3[C@]2(CCC3[C@@]4(CCC(O4)(C(C)(C)O)O)C)C)C |
SMILES canonique |
CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)(C(C)(C)O)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)
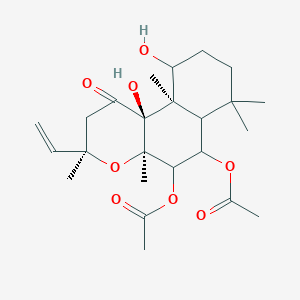
![(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432344.png)
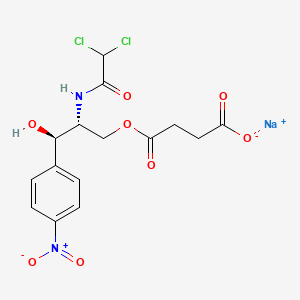
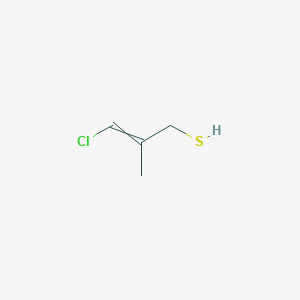

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432372.png)
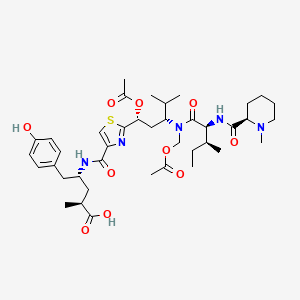
![methyl 2-[(1S,2S,5S,10S,11R)-6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B12432389.png)
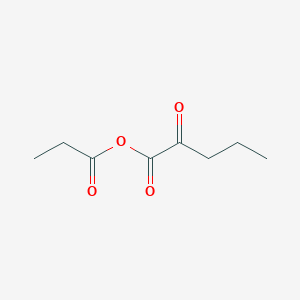
![1-[2,4-Dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12432393.png)
